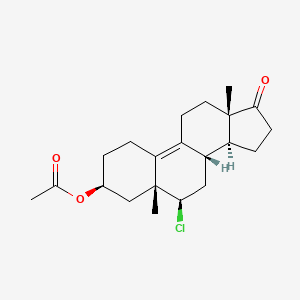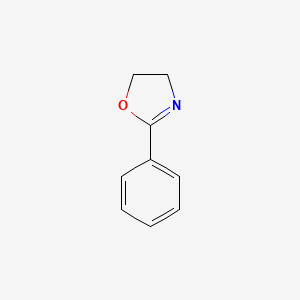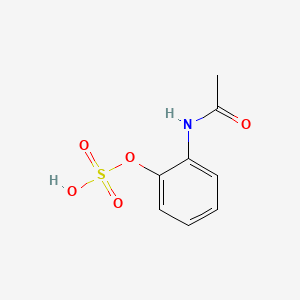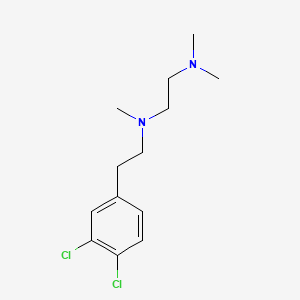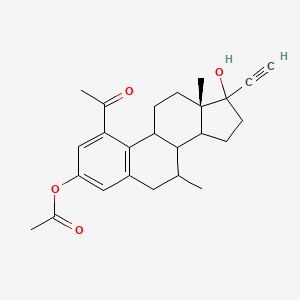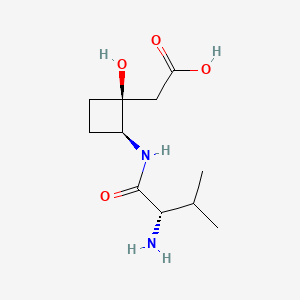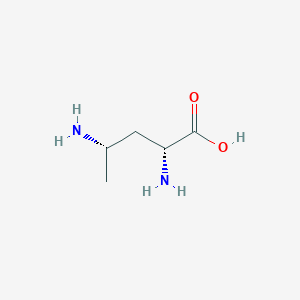
(2R,4S)-2,4-diaminopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2,4-diaminopentanoic acid is the (2R,4S)-diastereomer of 2,4-diaminopentanoic acid It is a conjugate base of a (2R,4S)-2,4-diazaniumylpentanoate. It is a conjugate acid of a (2R,4S)-2,4-diaminopentanoate.
Scientific Research Applications
Stereoselective Synthesis
The stereoselective synthesis of unusual basic amino acids, including (2R,4S)-2,4-diaminopentanoic acid, was achieved through the hydrogenation of cyclic α,β-dehydro dipeptides. This process is significant for the synthesis of basic amino acids like ornithine and 2,4-diaminopentanoic acid, which have applications in various biochemical processes (Park et al., 1989).
Novel Amino Acid Identification
2,4-Diamino-3-methylbutanoic acid, closely related to 2,4-diaminopentanoic acid, has been identified in nodules formed by Rhizobium bacteria on Lotus tenuis roots. Such discoveries are crucial for understanding the complex biochemistry of plant-microbe interactions (Shaw et al., 1981).
Enzyme Characterization
The enzyme 2,4-diaminopentanoate dehydrogenase, involved in oxidative ornithine degradation, catalyzes the conversion of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate. This enzyme's characterization from Fervidobacterium nodosum Rt17-B1 provides insights into its role in amino acid metabolism (Fukuyama et al., 2014).
Ornithine Metabolism
Research on Clostridium sticklandii has revealed that this bacterium converts ornithine to 2-amino-4-ketopentanoic acid via 2,4-diaminopentanoic acid. Understanding this process is crucial for comprehending bacterial amino acid metabolism (Tsuda & Friedmann, 1970).
properties
Product Name |
(2R,4S)-2,4-diaminopentanoic acid |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,4S)-2,4-diaminopentanoic acid |
InChI |
InChI=1S/C5H12N2O2/c1-3(6)2-4(7)5(8)9/h3-4H,2,6-7H2,1H3,(H,8,9)/t3-,4+/m0/s1 |
InChI Key |
PCEJMSIIDXUDSN-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C(=O)O)N)N |
Canonical SMILES |
CC(CC(C(=O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)
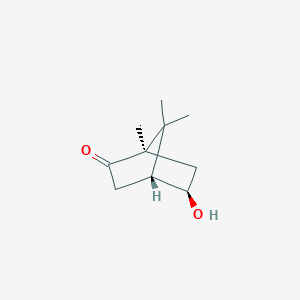
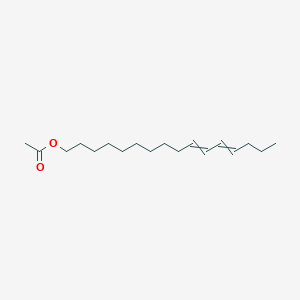

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
